Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate
Description
Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate is a benzofuran-derived ester featuring a phenylcarbonyloxy substituent at the 4-position and a methyl group at the 3-position of the benzofuran core. Its structure is characterized by an ethyl ester group at the 2-position, which enhances solubility in organic solvents. The compound is synthesized via nucleophilic acyl substitution or esterification reactions, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carbonyl group for efficient conjugation .
Properties
IUPAC Name |
ethyl 4-benzoyloxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)16-14(23-17)10-7-11-15(16)24-18(20)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXZFAAMWUQDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16O4
- Molecular Weight : 324.33 g/mol
- CAS Number : 3199-61-9
The compound's structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various tumor cell lines. For instance, a derivative of this compound demonstrated significant potency against a human cancer cell line, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15.3 | Induction of apoptosis |
| Derivative 18m | MCF7 (breast cancer) | 12.5 | Inhibition of proliferation |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can protect normal cells from oxidative stress induced by cancer therapies.
Case Studies
A notable study involved synthesizing and testing various derivatives of this compound for their anticancer properties. The results indicated that modifications in the phenyl group significantly affected the cytotoxicity and selectivity towards different cancer cell lines .
Another case study focused on its application in combination therapy with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .
Scientific Research Applications
Pharmacological Applications
Benzofurans are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on "Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate" is limited, related compounds have shown promise in these areas.
- Antimicrobial Activity : Benzofurans have been studied for their potential as antimicrobial agents. Their ability to inhibit microbial growth makes them candidates for developing new drugs against resistant strains .
- Anticancer Properties : Some benzofurans have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. This suggests potential applications in oncology .
Chemical Synthesis and Intermediates
Benzofurans are versatile intermediates in organic synthesis. They can be used as building blocks for more complex molecules due to their reactive sites, which allow for various functional group modifications.
- Synthetic Intermediates : The presence of a benzofuran ring system allows for easy modification through reactions like alkylation, acylation, and other functional group transformations, making them useful in synthesizing complex molecules .
Material Science Applications
While less common, benzofurans can also be explored in material science due to their optical and electronic properties.
- Optoelectronic Materials : Some benzofuran derivatives have been investigated for their potential use in optoelectronic devices due to their fluorescent properties and ability to form conjugated systems .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity of Benzofurans
- Compound : A benzofuran derivative was synthesized and tested against various bacterial strains.
- Findings : The compound showed significant antimicrobial activity, suggesting its potential as a lead compound for drug development.
- : Benzofurans can be effective antimicrobial agents, warranting further research into their pharmacological properties.
Case Study 2: Benzofurans in Organic Synthesis
- Compound : A benzofuran was used as a starting material for synthesizing a complex natural product.
- Findings : The benzofuran ring provided a versatile scaffold for introducing various functional groups, facilitating the synthesis of the target molecule.
- : Benzofurans are valuable intermediates in organic synthesis due to their reactivity and versatility.
Data Tables
Given the lack of specific data on "this compound," the following table summarizes general properties and applications of related benzofuran compounds:
| Property/Application | Description |
|---|---|
| Pharmacological | Antimicrobial, anticancer, anti-inflammatory activities. |
| Chemical Synthesis | Versatile intermediates for complex molecule synthesis. |
| Material Science | Potential use in optoelectronic devices due to optical properties. |
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bulky substituents like piperidin-4-yloxy () may hinder crystallization compared to planar phenylcarbonyloxy groups.
- Synthetic Efficiency : Yields for analogs vary (47–66%), with fluorinated derivatives requiring meticulous control of reaction conditions to avoid side reactions .
Reactivity and Functional Group Transformations
The phenylcarbonyloxy group in the target compound is susceptible to nucleophilic attack, enabling further derivatization. For example:
- Reduction : Borohydride reduction of analogous carbonyl groups (e.g., in compound 199) can yield methylene derivatives, a strategy used to modulate bioactivity .
- Hydrolysis : The ester group at the 2-position can be hydrolyzed to a carboxylic acid under basic conditions, enhancing water solubility for pharmacological testing .
Crystallographic and Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
